

Spectroscopic Data and Analysis of Pent-4-enamide: A Technical Guide

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Compound of Interest

Compound Name: Pent-4-enamide

Cat. No.: B1609871

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This technical guide provides a comprehensive overview of the spectroscopic data for **Pent-4-enamide** (C_5H_9NO), a valuable building block in organic synthesis. The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for **Pent-4-enamide**. This data is essential for the structural elucidation and characterization of the compound.

1H NMR (Proton NMR) Data (Predicted)

Solvent: $CDCl_3$ Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
5.85 - 5.75	ddt	1H	J = 17.0, 10.2, 6.8	H-4
5.60	br s	1H	-	NH _a
5.45	br s	1H	-	NH _e
5.08 - 4.98	m	2H	-	H-5
2.35	q	2H	J = 7.4	H-3
2.25	t	2H	J = 7.4	H-2

Note: The amide protons (NH_a and NH_e) are represented as two broad singlets due to restricted rotation around the C-N bond, leading to chemical non-equivalence. Their chemical shifts can be highly dependent on concentration and solvent.

¹³C NMR (Carbon NMR) Data (Predicted)

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppm	Carbon Assignment
174.5	C-1 (C=O)
137.2	C-4
115.6	C-5
34.8	C-2
28.7	C-3

IR (Infrared) Spectroscopy Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350 - 3180	Strong, Broad	N-H Stretch (Amide)
3080	Medium	=C-H Stretch (Vinyl)
2940	Medium	C-H Stretch (Alkyl)
1680 - 1640	Strong	C=O Stretch (Amide I)[1]
1645	Medium	C=C Stretch (Alkene)
1620	Medium	N-H Bend (Amide II)
995, 915	Strong	=C-H Bend (Out-of-plane)

Mass Spectrometry (MS) Data (Predicted)

Ionization Mode: Electron Ionization (EI)

m/z	Relative Abundance (%)	Assignment
99	45	[M] ⁺ (Molecular Ion)
84	15	[M - NH ₃] ⁺
71	30	[M - CO] ⁺
58	100	[CH ₂ =CHCH ₂ CO] ⁺ (McLafferty Rearrangement)
44	85	[CONH ₂] ⁺
41	60	[C ₃ H ₅] ⁺ (Allyl Cation)

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a small organic molecule like **Pent-4-enamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **Pent-4-enamide** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean, dry NMR tube.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition:
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - Acquire a standard one-dimensional proton spectrum using a 90° pulse.
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
 - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Switch the spectrometer to the ^{13}C nucleus frequency.
 - Acquire a proton-decoupled ^{13}C spectrum to simplify the spectrum to singlets for each unique carbon.
 - Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).
 - A larger number of scans will be required compared to ^1H NMR due to the low natural abundance of ^{13}C .
- Data Processing:
 - Apply Fourier transform to the acquired Free Induction Decay (FID).
 - Phase the spectrum and perform baseline correction.

- Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).
- Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.
- Analyze the multiplicities and coupling constants in the ^1H NMR spectrum to deduce proton connectivity.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in **Pent-4-enamide**.

Methodology:

- Sample Preparation (Neat Liquid):
 - Place a small drop of liquid **Pent-4-enamide** between two salt plates (e.g., NaCl or KBr).
 - Gently press the plates together to form a thin film.
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the sample holder with the salt plates in the spectrometer's beam path.
 - Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Data Analysis:
 - Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., N-H, C=O, C=C).

Mass Spectrometry (MS)

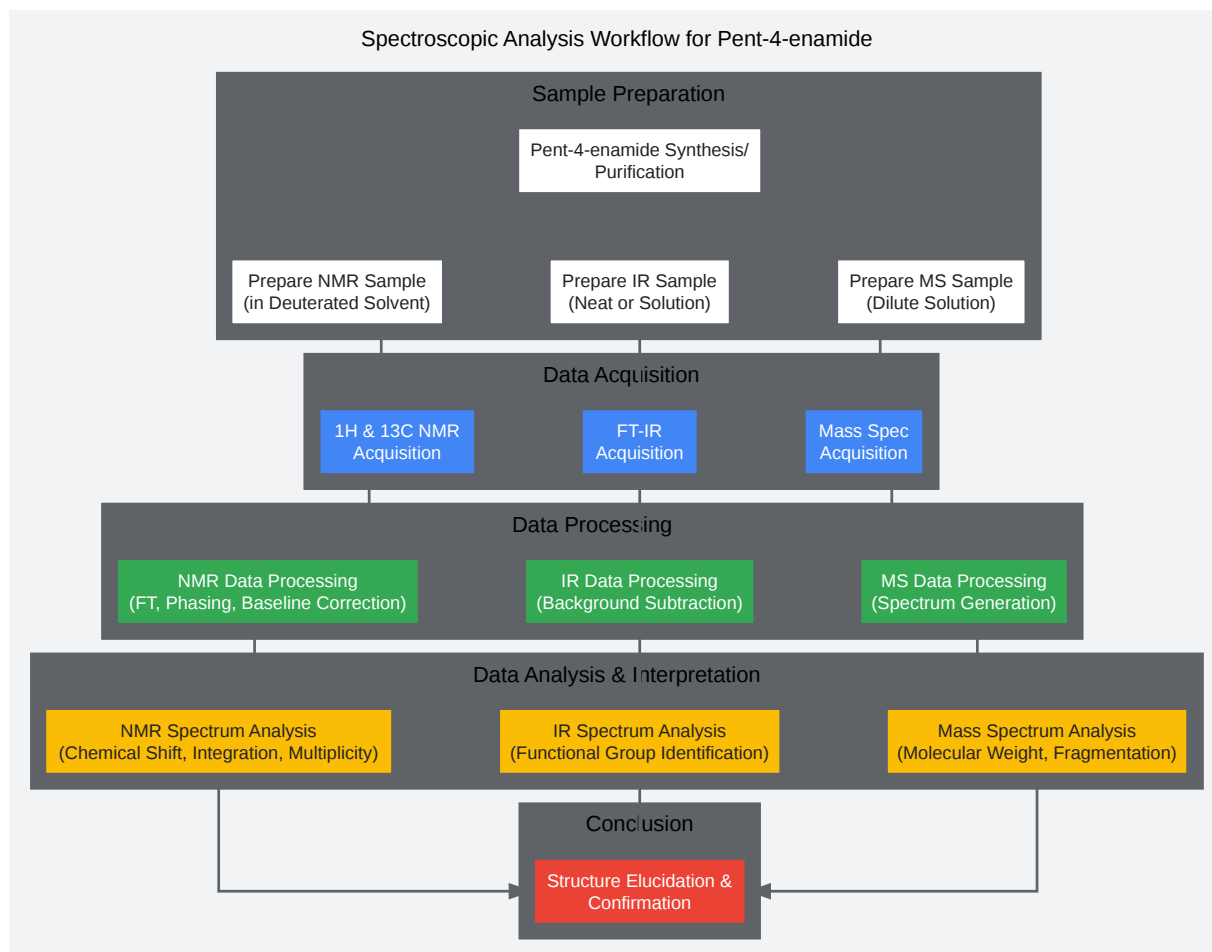
Objective: To determine the molecular weight and fragmentation pattern of **Pent-4-enamide**.

Methodology:

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).
- Ionization: Utilize Electron Ionization (EI) at 70 eV to induce fragmentation.
- Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: The abundance of each ion is measured by a detector.
- Data Analysis:
 - Identify the molecular ion peak ($[M]^+$) to determine the molecular weight of the compound.
 - Analyze the fragmentation pattern to identify characteristic fragment ions, which provides structural information.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Pent-4-enamide**.



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References

- 1. Buy Pent-4-enamide | 6852-94-4 [smolecule.com]

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